N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide
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Overview
Description
The compound "N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide" is a unique chemical entity that belongs to the class of pyrimidine derivatives. This compound is distinguished by its combination of a pyrimidine moiety, a furan ring, and a bromine atom. The presence of these functional groups suggests that the compound may have diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide" involves multiple steps, often starting with the construction of the pyrimidine ring. One possible synthetic route is outlined below:
Synthesis of the Pyrimidine Core
React 4-amino-2-(ethylthio)-6-chloropyrimidine with an appropriate nucleophile under basic conditions to introduce the 6-oxo functionality.
Utilize a suitable brominating agent to introduce the bromine atom at the 5-position of the furan ring.
Formation of the Final Compound
React the intermediate compound with a furan-2-carboxamide derivative under mild conditions to achieve the final product.
Industrial Production Methods
For industrial production, the process may be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reagents. Catalysts and automated reaction systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation
The compound can undergo oxidation reactions, especially at the sulfur atom in the ethylthio group, yielding sulfoxide or sulfone derivatives.
Reduction
Reduction of the carbonyl group at the 6-position of the pyrimidine can lead to the corresponding hydroxyl derivative.
Substitution
The bromine atom in the furan ring can be substituted by various nucleophiles, resulting in the formation of diverse derivatives.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) at low temperatures.
Substitution: : Sodium azide (NaN₃) or potassium thiocyanate (KSCN) in the presence of a suitable catalyst.
Major Products Formed from These Reactions
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Hydroxyl derivatives.
Substitution: : Azide or thiocyanate derivatives.
Scientific Research Applications
This compound has diverse scientific research applications due to its unique structure and functional groups:
Chemistry
Used as a building block in the synthesis of more complex molecules.
Acts as a ligand in coordination chemistry.
Biology
Investigated for its potential as an enzyme inhibitor.
Used in the study of biochemical pathways involving sulfur-containing compounds.
Medicine
Explored for its potential antiviral and anticancer properties.
Studied for its role in modulating biological targets such as nucleic acid synthesis.
Industry
Utilized in the development of agrochemicals and pharmaceutical intermediates.
Employed in the formulation of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways:
Enzyme Inhibition
Binds to the active site of target enzymes, inhibiting their activity and affecting metabolic pathways.
Nucleic Acid Interaction
Interacts with nucleic acids, potentially disrupting replication and transcription processes.
Signal Transduction Modulation
Affects signaling pathways involved in cell proliferation and apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-amino-2-oxo-6-(methylthio)-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide
Similar structure with a methylthio group instead of an ethylthio group.
N-(4-amino-2-(ethylsulfonyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide
Contains an ethylsulfonyl group instead of an ethylthio group.
Uniqueness
The compound "N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide" is unique due to its specific combination of functional groups, which provides distinct chemical properties and reactivity patterns. This uniqueness can be leveraged in designing novel compounds with targeted biological activities.
This deep dive into "this compound" covers its synthesis, chemical behavior, scientific applications, and its comparative uniqueness. If there's any specific detail or further information you need, just let me know!
Properties
IUPAC Name |
N-(4-amino-2-ethylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O3S/c1-2-20-11-15-8(13)7(10(18)16-11)14-9(17)5-3-4-6(12)19-5/h3-4H,2H2,1H3,(H,14,17)(H3,13,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDKSCPIVZJCIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=C(O2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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